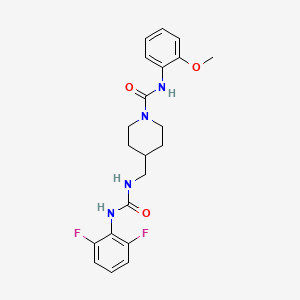

4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2,6-difluorophenyl)carbamoylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N4O3/c1-30-18-8-3-2-7-17(18)25-21(29)27-11-9-14(10-12-27)13-24-20(28)26-19-15(22)5-4-6-16(19)23/h2-8,14H,9-13H2,1H3,(H,25,29)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGMAVJFVREHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈F₂N₄O₂

- Molecular Weight : 340.37 g/mol

The compound's structure features a piperidine ring substituted with a ureido group and two aromatic moieties, which are crucial for its biological activity.

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, including fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation regulation .

- Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in neurotransmission and inflammatory responses.

- Antioxidant Properties : Studies on related piperidine derivatives indicate that they may possess antioxidant activities, which can be beneficial in mitigating oxidative stress-related conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Analgesic Effects

Compounds with structural similarities have been reported to alleviate pain in various animal models. For instance, the inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain perception . This mechanism suggests that the compound could be explored further for analgesic applications.

Case Studies

-

Study on Anticancer Efficacy :

- A study evaluated a series of piperidine derivatives for their cytotoxic effects against prostate cancer cells. The results indicated that certain substitutions on the piperidine ring enhanced anticancer activity significantly.

- Findings : Compounds with fluorinated aromatic rings exhibited improved potency compared to their non-fluorinated counterparts.

- Pain Management Research :

Comparative Analysis of Biological Activities

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that the compound has potential anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies have revealed that at concentrations of 50 µM, the compound significantly reduces cell viability in A549 lung adenocarcinoma cells.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens.

- Pathogen Testing : It has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Case Study : Inhibition studies indicated that the compound effectively inhibits the growth of Staphylococcus aureus and Klebsiella pneumoniae at varying concentrations.

Applications in Research

The applications of this compound extend beyond basic research into several practical domains:

Drug Development

Due to its promising biological activities, this compound is a candidate for further development as an anticancer or antimicrobial agent. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Mechanistic Studies

The compound serves as a valuable tool for studying the mechanisms of cancer cell proliferation and resistance to therapy. Understanding how it interacts with cellular pathways can provide insights into new therapeutic strategies.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 50 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Comparison with Similar Compounds

Table 1: Comparison of N-Aryl Substituents in Piperidine-Carboxamide Derivatives

Key Observations :

- The 2-methoxyphenyl group in the target compound may enhance solubility compared to methyl or fluoro substituents, while the ortho-substitution could sterically hinder target binding compared to para-substituted analogs .

- Fluorinated derivatives (e.g., compounds 6–9 in ) often exhibit improved metabolic stability, suggesting the 2,6-difluorophenyl group in the target compound may confer similar advantages .

Functional Comparison with Kinase Inhibitors

highlights kinase inhibitors with structural motifs overlapping the target compound. For example, Zhou et al. (2021) reported a quinoline-thiazolidinone urea derivative (compound 2347) as a potent kinase inhibitor for colorectal cancer, featuring a 2,6-difluorophenyl group and methoxyquinoline core .

Table 2: Comparison with Kinase-Targeting Urea Derivatives

Key Observations :

- The 2,6-difluorophenyl group is a shared feature in kinase inhibitors, likely due to its ability to enhance binding affinity through hydrophobic and electrostatic interactions .

- The target compound’s piperidine-carboxamide core differs from quinoline-based inhibitors but retains modularity for targeting ATP-binding pockets in kinases.

Comparison with Urea-Containing Analogs

Urea linkages are critical for hydrogen bonding in target engagement. describes pyrrolidine-urea derivatives with varying aryl groups, while includes thiazolidinone-urea conjugates.

Table 3: Urea-Linked Aromatic Group Comparisons

Key Observations :

- Cyanophenyl or ethoxyphenyl substituents () may alter electronic properties but lack the fluorine-driven pharmacokinetic benefits seen in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.